molecular formula C9H13Br3N4 B12071034 N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide CAS No. 219928-49-1

N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide

Cat. No.: B12071034
CAS No.: 219928-49-1
M. Wt: 416.94 g/mol
InChI Key: ZCSRCFBOIALIQA-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide is a complex organic compound characterized by the presence of a pyrazole ring substituted with three bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by bromination to introduce the bromine atoms at the 3, 4, and 5 positions. The final step involves the reaction of the brominated pyrazole with N1,N1-dimethyl-ethanimidamide under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and catalysts such as Raney-Ni can enhance the efficiency of the synthesis . Reaction conditions such as temperature, pressure, and the molar ratio of reactants are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide involves its interaction with specific molecular targets. The bromine atoms on the pyrazole ring can form halogen bonds with biological molecules, potentially disrupting their normal function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide is unique due to the presence of the tribromo-pyrazole ring, which imparts distinct chemical and biological properties. The bromine atoms enhance its reactivity and potential for forming halogen bonds, making it a valuable compound for various applications.

Properties

CAS No.

219928-49-1

Molecular Formula

C9H13Br3N4

Molecular Weight

416.94 g/mol

IUPAC Name

N,N-dimethyl-N'-[2-(3,4,5-tribromopyrazol-1-yl)ethyl]ethanimidamide

InChI

InChI=1S/C9H13Br3N4/c1-6(15(2)3)13-4-5-16-9(12)7(10)8(11)14-16/h4-5H2,1-3H3

InChI Key

ZCSRCFBOIALIQA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1C(=C(C(=N1)Br)Br)Br)N(C)C

Origin of Product

United States

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